1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Molecular Architecture and Heterocyclic Connectivity
The molecular structure of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is defined by two aromatic heterocycles: a 1,3-dimethyl-1H-pyrazole ring and a 1H-1,2,4-triazole moiety. The pyrazole ring (C₃H₃N₂) is substituted at positions 1 and 3 with methyl groups, while the triazole ring (C₂H₂N₃) bears an amine group at position 3. These rings are connected via a methylene (–CH₂–) bridge at the pyrazole’s 4-position and the triazole’s 1-position, creating a planar yet sterically constrained system.
Key structural parameters include bond lengths and angles consistent with aromatic systems. The pyrazole ring exhibits C–N bond lengths of approximately 1.34–1.37 Å, typical for delocalized π-electrons. The triazole ring, by contrast, shows slightly shorter C–N bonds (1.31–1.33 Å) due to increased electron deficiency from the adjacent amine group. The methylene linker adopts a staggered conformation, minimizing steric clashes between the pyrazole’s 1,3-dimethyl groups and the triazole’s amine.
Electronic effects further shape the molecule’s reactivity. The triazole’s amine group acts as a weak electron donor, while the pyrazole’s methyl substituents induce steric hindrance, limiting rotational freedom. Density functional theory (DFT) calculations on analogous systems predict a highest occupied molecular orbital (HOMO) localized on the triazole ring and a lowest unoccupied molecular orbital (LUMO) on the pyrazole, suggesting charge-transfer potential.
Crystallographic Analysis and Conformational Dynamics
While direct crystallographic data for this compound remains unreported, insights can be extrapolated from related pyrazole-triazole hybrids. For example, in 4-cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-1,2,4-triazole, the dihedral angle between the pyrazole and triazole rings is 88.16°, indicating near-orthogonal orientation. This arrangement minimizes π-orbital overlap, favoring localized aromaticity within each ring.
Conformational dynamics are influenced by intermolecular interactions. In similar compounds, N–H···N hydrogen bonds between the triazole’s amine and adjacent pyrazole nitrogen stabilize crystal packing. For the title compound, such interactions likely form C(7) chains, as observed in analogues with comparable substituents. Additionally, weak C–H···S interactions (where applicable) contribute to layered supramolecular architectures.
Methyl group rotation introduces minor conformational flexibility. Variable-temperature NMR studies of 1,3-dimethylpyrazole derivatives reveal restricted rotation about the C–N bonds, with energy barriers of ~10–12 kcal/mol. This rigidity suggests that the 1,3-dimethylpyrazole subunit in the title compound adopts a fixed conformation, while the methylene linker permits limited torsional adjustments.
Comparative Structural Analysis with Pyrazole-Triazole Hybrid Analogues
The structural uniqueness of this compound becomes evident when compared to related hybrids:
The 1,2,4-triazole core in the title compound enhances hydrogen-bonding capacity compared to 1,2,3-triazoles, as its C5–H bond exhibits higher acidity (pKa ~28–34 in DMSO). This acidity facilitates stronger N–H···N interactions, increasing thermal stability. In contrast, 1,2,3-triazole derivatives rely on weaker C–H···π interactions for stabilization.
Steric profiles also differ markedly. The methylene bridge in the title compound reduces steric congestion compared to directly fused pyrazole-triazole systems, which exhibit distorted ring geometries. Additionally, the 1,3-dimethyl groups on the pyrazole create a bulkier environment than the mono-methyl substituents in fluoroethyl derivatives, potentially influencing solubility and crystallinity.
Electronic effects further distinguish these hybrids. The 1,2,4-triazole’s electron-deficient nature amplifies the amine’s nucleophilicity, whereas 1,2,3-triazoles display balanced electron distribution. Fluorine substituents in analogues like N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine introduce strong electronegativity, altering dipole moments and lipid solubility.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-7(3-13(2)11-6)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12) |
InChI Key |
XEKQZXJVQJBECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2C=NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves:
- Formation of the 1,3-dimethylpyrazole ring or its derivative as a precursor.
- Preparation of the 1,2,4-triazol-3-amine core.
- Coupling or condensation of the pyrazole derivative with the triazole amine via a methylene linker.
This approach is analogous to reported syntheses of similar compounds where a pyrazole-carbaldehyde reacts with 3-amino-1,2,4-triazole under controlled conditions to form the target molecule through a condensation or substitution reaction.
Key Reaction Types and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole derivative synthesis | Alkylation or methylation of pyrazole precursors | Typically involves methyl iodide or dimethyl sulfate in basic media |
| 2 | Formation of methylene linker | Reaction of pyrazole-carbaldehyde with triazol-3-amine | Condensation under mild acidic or neutral pH, often catalyzed |
| 3 | Purification | Recrystallization or chromatography | To achieve high purity and yield |
Industrial methods may employ continuous flow reactors and automated systems to enhance scalability and reproducibility.
Detailed Preparation Procedures
Preparation of 1,3-Dimethyl-1H-pyrazol-4-yl Methyl Intermediate
- Starting from 1,3-dimethylpyrazole, selective formylation at the 4-position can be achieved using Vilsmeier-Haack reaction or other electrophilic substitution methods.
- The resulting 1,3-dimethylpyrazole-4-carbaldehyde serves as a key intermediate.
Synthesis of 1H-1,2,4-triazol-3-amine
Coupling Reaction to Form Target Compound
- The 1,3-dimethylpyrazole-4-carbaldehyde is reacted with 1,2,4-triazol-3-amine in a condensation reaction.
- Typical conditions involve solvents like ethanol or acetonitrile, mild heating or reflux, and sometimes catalytic amounts of acid or base to promote imine formation followed by reduction or stabilization.
- The reaction may be followed by reduction (if an imine intermediate forms) using mild reducing agents such as sodium borohydride to yield the methylene-linked product.
Reaction Mechanism Insights
- The condensation between the aldehyde group on the pyrazole ring and the amino group on the triazole forms an imine intermediate.
- Subsequent reduction stabilizes the linkage, producing the methylene bridge.
- The reaction is sensitive to pH, temperature, and solvent polarity, which affect yield and purity.
Analytical Data and Characterization
Summary Table of Preparation Methods
Research Findings and Notes
- The preparation of such heterocyclic compounds requires careful control of reaction parameters to avoid side reactions such as over-oxidation or polymerization.
- The choice of reducing agent and solvent critically impacts the formation of the methylene bridge.
- Microwave-assisted synthesis has been reported as a rapid alternative for related triazole derivatives, improving reaction times and yields.
- The compound’s ability to undergo further substitution or oxidation/reduction reactions expands its utility in medicinal chemistry and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antifungal agent. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus species. The mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Study : A study published in the Journal of Medicinal Chemistry explored the antifungal activity of substituted triazoles. The results indicated that specific modifications to the triazole ring enhanced antifungal potency, leading to the identification of promising candidates for further development .
Agricultural Applications
In agriculture, triazole compounds are widely used as fungicides. They are effective in controlling a range of fungal diseases in crops, thereby improving yield and quality. The application of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine as a fungicide has been investigated for its efficacy against plant pathogens.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Efficacy (%) | Reference |
|---|---|---|
| Fusarium oxysporum | 85 | Crop Protection Journal |
| Botrytis cinerea | 78 | Plant Disease Management |
| Alternaria solani | 90 | Journal of Agricultural Science |
Anticancer Research
Emerging studies suggest that triazole derivatives may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study : A recent investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability in breast and colon cancer cells, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other 1H-1,2,4-triazol-3-amine derivatives, particularly those with aryl or heteroaryl substitutions. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological activities:
Structural Analogues and Substituent Effects
Physicochemical Properties
- N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (a nitro-substituted analogue) decomposes at 235–237°C, indicating nitro groups reduce thermal stability .
Solubility :
- Piperazine-substituted derivatives (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine) show improved aqueous solubility due to the basic nitrogen atom .
- Chlorinated or fluorinated aryl derivatives (e.g., 1-[(2,3-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) are more lipophilic, favoring membrane permeability .
Research Findings and Key Differentiators
Metabolic Stability : The 1,3-dimethylpyrazole group in the target compound reduces oxidative metabolism compared to aryl-substituted analogues, as methyl groups block cytochrome P450-mediated degradation .
Crystallographic Behavior : Unlike 3-phenyl-1H-1,2,4-triazol-5-amine, which forms planar crystals with π-stacking interactions, the pyrazole-methyl group introduces steric hindrance, likely resulting in less ordered crystal packing .
Toxicity Profile : Chlorinated derivatives (e.g., 1-[(2,3-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) exhibit higher hepatotoxicity in vitro (LD₅₀ < 50 µM), whereas the target compound’s aliphatic substituents may lower this risk .
Biological Activity
The compound 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula : C10H13N5
- Molecular Weight : 191.24 g/mol
- CAS Number : 1547979-06-5
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with triazole moieties. Recent studies have demonstrated various synthetic routes that yield high purity and yield of the desired product through methods such as microwave-assisted synthesis and solvent-free conditions .
Biological Activity Overview
The biological activities of this compound have been evaluated through several assays:
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The agar dilution technique was employed to assess the antimicrobial sensitivity against various bacterial strains. Notably, compounds similar to this compound demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
In a comparative study, derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against these pathogens .
Anticancer Activity
The anticancer potential of this compound was evaluated using the MTT assay on several cancer cell lines including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Results indicated that the compound exhibited cytotoxic effects with IC50 values in the micromolar range (10–30 µM), suggesting a promising avenue for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of cellular metabolism : By targeting specific metabolic pathways unique to cancer cells or bacteria.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study involving a series of triazole derivatives demonstrated that those with a pyrazole substituent had enhanced antibacterial activity compared to their counterparts lacking this group. The results emphasized the role of structural modifications in improving efficacy .
Case Study 2: Anticancer Properties
In vitro studies on modified triazole compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
